![molecular formula C13H19O2PS3 B12541003 Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester CAS No. 651727-32-1](/img/structure/B12541003.png)
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester is a chemical compound with the molecular formula C13H19O2PS3 It is known for its unique structure, which includes a phosphinothioyl group and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester typically involves the reaction of propanoic acid derivatives with bis(ethylthio)phosphinothioyl chloride and phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, phenyl ester: Lacks the phosphinothioyl group, making it less reactive in certain chemical reactions.
Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester: Similar structure but with different oxidation states of the phosphorus atom.
Uniqueness
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester is unique due to the presence of both the phosphinothioyl group and the phenyl ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
651727-32-1 |
|---|---|
Molecular Formula |
C13H19O2PS3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
phenyl 3-bis(ethylsulfanyl)phosphinothioylpropanoate |
InChI |
InChI=1S/C13H19O2PS3/c1-3-18-16(17,19-4-2)11-10-13(14)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
NQZXOOMUCIXDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(CCC(=O)OC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


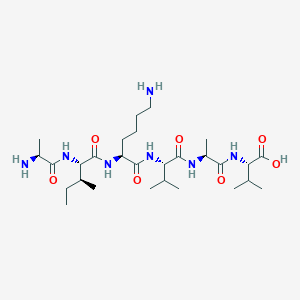

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)


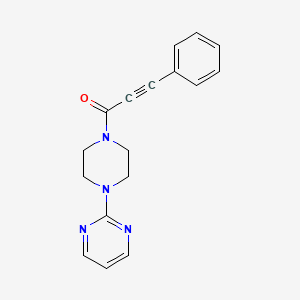
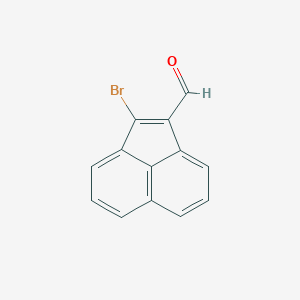
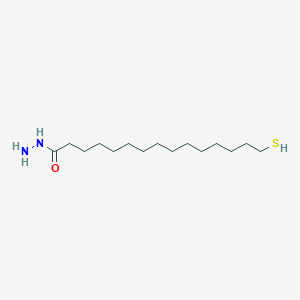
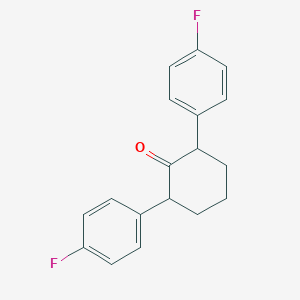
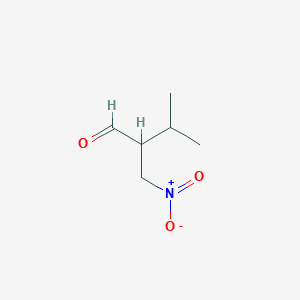
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
